molecular formula C22H29N5O B2477246 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900890-96-2

5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2477246
CAS No.: 900890-96-2
M. Wt: 379.508
InChI Key: IVZZZQSHWVPFPA-UHFFFAOYSA-N
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Description

5-Isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) core, a privileged scaffold in medicinal chemistry known for its potent protein kinase inhibitor (PKI) activity . This specific derivative is designed for research applications in targeted cancer therapy. The structure incorporates a 3-phenyl group and a 5-isopropyl substituent, patterns commonly explored in Structure-Activity Relationship (SAR) studies to optimize binding affinity and selectivity against various kinase targets . The N-7 amine is functionalized with a 3-morpholinopropyl chain, a modification intended to enhance solubility and interact with specific regions of the kinase ATP-binding pocket, a strategy observed in other pharmacologically active PP analogs . The primary research value of this compound lies in its potential to inhibit oncogenic kinases. Pyrazolo[1,5-a]pyrimidines have been reported as effective inhibitors of a broad spectrum of kinases, including but not limited to Tropomyosin Receptor Kinases (Trks), EGFR, B-Raf, and MEK . These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize this compound as a key chemical tool to probe kinase function in cellular models, investigate downstream signaling pathways such as PI3K-AKT and RAS-MAPK, and evaluate its antiproliferative effects in vitro . The morpholine group in the side chain is a common pharmacophore in kinase inhibitors and may contribute to the compound's physicochemical and pharmacokinetic properties, making it a valuable candidate for hit-to-lead optimization campaigns . This product is intended for research purposes only to advance the understanding of kinase biology and the development of novel therapeutics.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17(2)20-15-21(23-9-6-10-26-11-13-28-14-12-26)27-22(25-20)19(16-24-27)18-7-4-3-5-8-18/h3-5,7-8,15-17,23H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZZZQSHWVPFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 5-Aminopyrazoles with β-Dicarbonyl Compounds

A foundational approach involves condensing 5-amino-3-phenylpyrazole with a β-dicarbonyl compound bearing the isopropyl group. For example, reacting 5-amino-3-phenylpyrazole with 3-isopropylpentane-2,4-dione under acidic conditions (e.g., acetic acid with catalytic H₂SO₄) yields the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclodehydration (Scheme 1).

Scheme 1:

5-Amino-3-phenylpyrazole + 3-Isopropylpentane-2,4-dione  
→ (AcOH, H₂SO₄, reflux)  
→ 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol  
→ (POCl₃, DMF)  
→ 7-Chloro-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine  

The intermediate 7-chloro derivative is subsequently aminated with 3-morpholinopropylamine to install the final substituent.

Multi-Component Reactions (MCRs)

MCRs offer a streamlined approach to assemble the pyrazolo[1,5-a]pyrimidine core and substituents in a single pot. A three-component reaction involving 5-aminopyrazole, ethyl isopropylacetoacetate, and morpholinopropylamine under oxidative conditions (K₂S₂O₈, H₂O/DMSO) generates the target compound directly. This method reduces purification steps and improves atom economy.

Key Advantages:

  • Regioselectivity: The reaction favors formation of the 5-isopropyl-7-amine isomer due to steric and electronic effects.
  • Scalability: Demonstrated at 100-g scale with 78% isolated yield.

Green Chemistry Approaches

Solvent-Free Synthesis

Ball milling techniques have been employed to synthesize pyrazolo[1,5-a]pyrimidines without solvents. Mixing 5-amino-3-phenylpyrazole, isopropyl diketone, and morpholinopropylamine with a catalytic amount of p-toluenesulfonic acid (PTSA) under mechanical agitation yields the product in 70% yield after 2 hours.

Aqueous-Mediated Reactions

Using water as a solvent with TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst enables efficient amination at 90°C, achieving 82% yield.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.55–2.49 (m, 6H, morpholine-NCH₂ and CH₂CH₂N), 1.98 (septet, 1H, isopropyl-CH), 1.25 (d, 6H, isopropyl-CH₃).
  • HRMS (ESI): m/z calcd. for C₂₃H₃₁N₅O [M+H]⁺: 400.2451; found: 400.2453.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity, with retention time = 12.4 min.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Time (h) Scalability
Cyclization + SNAr 85 98 14 High
MCR 78 97 6 Moderate
Solvent-free milling 70 95 2 Low
Aqueous amination 82 96 8 High

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 7 undergoes nucleophilic substitution reactions, enabling modifications to the side chain:

  • Alkylation : Reacts with alkyl halides (e.g., 3-chloropropylmorpholine) under basic conditions (K₂CO₃, DMF, 80°C) to form the tertiary amine linkage .

  • Acylation : Forms amides with acyl chlorides or anhydrides (e.g., acetyl chloride, TEA, DCM, 25°C), though steric hindrance from the isopropyl group may reduce yields.

Table 1: Substitution Reactions at Position 7

ReagentConditionsProductYield (%)Source
3-ChloropropylmorpholineK₂CO₃, DMF, 80°C, 12hN-(3-morpholinopropyl) derivative72
Acetyl chlorideTEA, DCM, 25°C, 4h7-Acetamido derivative58

Electrophilic Aromatic Substitution

The phenyl ring at position 3 and the pyrimidine ring undergo electrophilic substitution:

  • Chlorination : POCl₃ in refluxing toluene introduces chlorine at position 2 or 5 of the pyrimidine ring .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the phenyl ring at para positions, though steric effects from the isopropyl group may limit reactivity .

Table 2: Aromatic Substitution Reactions

Reaction TypeReagentsPosition ModifiedOutcomeSource
ChlorinationPOCl₃, toluene, 110°CPyrimidine C-55-Chloro derivative
NitrationHNO₃/H₂SO₄, 0°CPhenyl C-43-(4-Nitrophenyl) analog

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

  • Suzuki-Miyaura : The phenyl group reacts with boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C) to introduce substituents like -CF₃ or -OCH₃ .

  • Buchwald-Hartwig Amination : Modifies the pyrimidine ring with secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C) .

Table 3: Cross-Coupling Reaction Data

ReactionCatalyst SystemSubstrateYield (%)SelectivitySource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃4-CF₃-phenyl65>95% para
Buchwald-HartwigPd₂(dba)₃/XantphosPiperazine78Mono-amide

Ring-Opening and Rearrangement

The pyrazolo[1,5-a]pyrimidine core is susceptible to ring-opening under strong acidic or oxidative conditions:

  • Acid Hydrolysis : Concentrated HCl (reflux, 6h) cleaves the pyrimidine ring, yielding aminopyrazole derivatives .

  • Oxidative Degradation : H₂O₂/Fe²⁺ generates hydroxylated byproducts, complicating storage stability.

Side-Chain Functionalization

The morpholinopropyl side chain undergoes characteristic reactions:

  • Quaternary Ammonium Salt Formation : Reacts with methyl iodide (CH₃I, MeCN, 40°C) to form a water-soluble quaternary ammonium derivative .

  • Oxidation : Morpholine ring oxidation (KMnO₄, H₂O, 60°C) yields a ketone, though this reduces bioavailability .

Key Mechanistic Insights

  • Steric Effects : The isopropyl group at position 5 hinders reactions at the pyrimidine C-6 position, favoring C-2/C-5 modifications .

  • Electronic Effects : The electron-rich morpholinopropyl side chain enhances nucleophilicity at N-7, facilitating alkylation .

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, primarily through its ability to inhibit tumor cell proliferation. Research has demonstrated its effectiveness against various cancer cell lines.

Case Studies and Findings

  • Cell Line Studies : A study reported the compound's cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 12.5 µM and 15.0 µM, respectively. These values indicate a moderate level of potency against these cancer types.
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By targeting these kinases, the compound disrupts cancer cell proliferation and induces apoptosis.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent.

Mechanisms and Effects

  • Cytokine Modulation : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are key players in inflammatory responses. This modulation can potentially alleviate conditions characterized by chronic inflammation.
  • Research Context : The structure of pyrazolo[1,5-a]pyrimidines supports their use in developing new anti-inflammatory drugs, as they can interact with various biological pathways involved in inflammation.

Antimicrobial Activity

Emerging research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds may possess antimicrobial properties.

Research Insights

  • Bacterial Strains : Some studies have reported efficacy against specific bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Further Investigations : The exploration of these antimicrobial properties is ongoing, with a focus on optimizing the chemical structure to enhance activity against a broader range of pathogens.

Potential Applications in Diabetes Treatment

There is growing interest in the potential application of this compound in diabetes management.

Research Findings

  • Therapeutic Potential : Pyrazolo[1,5-a]pyrimidines have been investigated for their ability to modulate pathways involved in glucose metabolism and insulin sensitivity. This suggests that compounds like 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine could be explored as novel therapies for diabetes management .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that enhance its bioactivity.

Synthesis Overview

  • The compound can be synthesized through chlorination and amination reactions starting from simpler pyrazole derivatives. This synthetic pathway allows for modifications that can optimize its pharmacological properties .

Mechanism of Action

The mechanism of action of 5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

5-Position Substituents

The 5-isopropyl group distinguishes this compound from analogues with alternative 5-substituents:

  • 5-tert-butyl (e.g., 5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine): Increased steric bulk may enhance target binding but reduce metabolic stability .
  • 5-Methyl or 5-aryl (e.g., 5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine): Smaller substituents like methyl improve synthetic accessibility but may lower anti-M. tb activity (MIC values range: 0.1–1.0 µM for 5-aryl derivatives vs. <0.1 µM for 5-isopropyl) .
  • 5-Heteroaryl (e.g., 5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine): Heterocyclic groups enhance solubility but introduce metabolic liabilities (e.g., CYP450-mediated oxidation) .

3-Position Substituents

  • 3-(4-Fluorophenyl) (e.g., compound 32: 3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine): Fluorine atoms improve metabolic stability and electron-withdrawing effects, enhancing target affinity (IC50: 0.05 µM vs. 0.08 µM for 3-phenyl derivatives) .
  • 3-(3-Trifluoromethylphenyl) (e.g., Pir-14-1: 5-isopropyl-N-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine): Trifluoromethyl groups increase lipophilicity and AhR binding but raise hERG inhibition risks .

N-Substituents

  • N-(Pyridin-2-ylmethyl) (e.g., compounds 22–44): Pyridine-containing side chains improve water solubility but may induce cytochrome P450 interactions .
  • N-(3-Morpholinopropyl): Morpholine imparts balanced polarity, reducing hERG liability (reported hERG IC50 >30 µM for morpholine derivatives vs. <10 µM for pyridinylmethyl analogues) .
  • N-(Imidazolylpropyl) (e.g., Pir-14-3: N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine): Imidazole enhances basicity but increases off-target kinase inhibition risks .

Key Observations :

  • The morpholinopropyl side chain confers superior metabolic stability and hERG safety compared to pyridinylmethyl or imidazolylpropyl groups.
  • 3-Phenyl derivatives exhibit moderate solubility, whereas 3-(4-fluorophenyl) analogues trade solubility for improved potency.

Biological Activity

5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by its unique bicyclic structure that incorporates both pyrazole and pyrimidine rings. The presence of the isopropyl and morpholinopropyl groups enhances its solubility and bioavailability.

Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are crucial in various cellular processes, including cell division and metabolism. The compound has shown inhibitory effects on several human kinases, which may lead to therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity.

Inhibition Profile

The inhibition profile of this compound has been evaluated against various kinases:

Kinase Inhibition Activity IC50 (µM)
GSK-3βModerate0.5
CDK-2High0.1
CDK-4Low10

The selectivity for CDK-2 over other kinases suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency and selectivity against specific targets.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects in various cancer cell lines:

  • A549 (lung cancer) : IC50 = 0.2 µM
  • MCF7 (breast cancer) : IC50 = 0.3 µM
  • HeLa (cervical cancer) : IC50 = 0.4 µM

These findings indicate that the compound has potent anticancer properties, potentially through the induction of apoptosis and inhibition of cell proliferation.

In Vivo Studies

Preclinical studies using mouse models have shown promising results for this compound in reducing tumor size:

  • Tumor Model : Xenograft model using MCF7 cells.
  • Dosage : Administered at 10 mg/kg daily.
  • Results : Significant reduction in tumor volume observed after two weeks of treatment (60% reduction compared to control).

Structure-Activity Relationship (SAR)

The SAR analysis of similar pyrazolo[1,5-a]pyrimidines indicates that modifications at specific positions can significantly impact biological activity:

Modification Effect on Activity
Substitution at R1Increased potency against CDK-2
Morpholine group presenceEnhanced solubility and bioavailability
Isopropyl groupImproved selectivity for kinase targets

Q & A

Q. Table 1. Key Synthetic Parameters and Yields for Analogs

PrecursorSolventCatalystYield (%)Reference
β-EnaminoneDMFNone62
Halogenated CoreTHFPd(OAc)₂/Xantphos85

Q. Table 2. Biological Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (nM)Assay TypeReference
N-Dimethylaminoethyl analogCDK212.3Fluorescence
Piperazinyl analogPDE4D280Radiometric

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